N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide
Description
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Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-11-3-5-12(6-4-11)15-19-21-22(20-15)9-14(23)18-16(2,10-17)13-7-8-13/h3-6,13H,7-9H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOUNTQIWPGIHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC(C)(C#N)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-Cyano-1-cyclopropylethyl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H21N5O2S2
- Molecular Weight : 403.5 g/mol
- CAS Number : 863420-67-1
This compound features a unique structure that allows it to interact with various biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that compounds with similar structures often exhibit:
- Antitumor Activity : Many derivatives of tetrazoles have shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth.
- Anti-inflammatory Effects : Compounds with similar functionalities have been reported to modulate inflammatory pathways, potentially reducing chronic inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibits cell proliferation in cancer lines | |
| Anti-inflammatory | Reduces cytokine production | |
| Antibacterial | Exhibits activity against Gram-positive bacteria |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.
- Antitumor Effects :
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Azide-Alkyne Cycloaddition | Cu(OAc)₂, t-BuOH/H₂O (3:1), RT, 6–8 h | 75–85 | |
| Amide Formation | EDC, HOBt, DMF, 0°C→RT, 12 h | 65–70 | |
| Purification | Recrystallization (ethanol) | >95% purity |
Basic: Which spectroscopic techniques are critical for structural confirmation?
Answer:
A combination of NMR , IR , and HRMS is essential:
- ¹H/¹³C NMR : Assign peaks for the cyclopropane (δ 0.5–1.5 ppm), tetrazole (δ 8.0–8.5 ppm), and acetamide (δ 2.1–2.3 ppm) groups. Use deuterated DMSO or CDCl₃ for solubility .
- IR Spectroscopy : Confirm C≡N (2200–2260 cm⁻¹), C=O (1670–1700 cm⁻¹), and tetrazole C-N (1300–1350 cm⁻¹) stretches .
- HRMS : Validate molecular ion ([M+H]⁺) and fragmentation patterns.
Advanced: How can computational modeling predict the compound’s reactivity and electronic properties?
Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity (B3LYP/6-31G basis set recommended) .
- Molecular Electrostatic Potential (MESP) : Map charge distribution to identify nucleophilic/electrophilic sites .
- Molecular Docking : Screen against protein targets (e.g., enzymes) using AutoDock Vina to predict binding affinities .
Q. Table 2: Computational Parameters from Similar Studies
| Property | Method/Basis Set | Software | Reference |
|---|---|---|---|
| HOMO-LUMO | DFT/B3LYP/6-31G | Gaussian 09 | |
| Docking | Lamarckian GA | AutoDock Vina |
Advanced: What strategies resolve contradictions in crystallographic data during structural refinement?
Answer:
- SHELX Suite : Use SHELXL for high-resolution refinement. Address twinning via TWIN/BASF commands .
- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry .
- Data Collection : Optimize crystal quality (e.g., slow evaporation) and collect data at low temperature (100 K) to minimize disorder.
Basic: How can reaction conditions be optimized to improve yield and purity?
Answer:
- Solvent Systems : Use polar aprotic solvents (DMF, DMSO) for amide coupling; t-BuOH/H₂O (3:1) for cycloadditions .
- Catalysts : Optimize copper(I) iodide (5–10 mol%) for tetrazole formation .
- Temperature Control : Perform exothermic steps (e.g., azide reactions) under ice baths.
Advanced: What in silico approaches predict biological activity and toxicity?
Answer:
- PASS Software : Predict antimicrobial or enzyme inhibitory activity based on structural analogs .
- ADMET Prediction : Use SwissADME to assess bioavailability, CYP450 interactions, and blood-brain barrier permeability.
- QSAR Modeling : Correlate substituent effects (e.g., p-tolyl vs. nitro groups) with activity trends .
Advanced: How to address challenges in enantiomeric resolution for chiral intermediates?
Answer:
- Chiral Chromatography : Use CHIRALPAK® columns with hexane/isopropanol gradients.
- Enzymatic Resolution : Lipase-catalyzed acylations to separate enantiomers .
- Circular Dichroism (CD) : Confirm absolute configuration post-separation.
Basic: What purification techniques are effective for intermediates?
Answer:
- Recrystallization : Ethanol or ethyl acetate/hexane mixtures for polar intermediates .
- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (Rf 0.3–0.5) .
- HPLC : Reverse-phase C18 columns for final compound purification.
Advanced: How can structure-activity relationships (SAR) guide derivative synthesis?
Answer:
- Core Modifications : Replace the p-tolyl group with electron-withdrawing substituents (e.g., nitro) to enhance bioactivity .
- Functional Group Additions : Introduce sulfonamides or thioethers to improve solubility .
- Bioisosteres : Substitute tetrazole with 1,2,4-triazole to retain activity while altering pharmacokinetics .
Advanced: What analytical workflows validate compound stability under varying conditions?
Answer:
- Forced Degradation Studies : Expose to heat (60°C), humidity (75% RH), and UV light (254 nm) for 7 days.
- LC-MS Monitoring : Track decomposition products (e.g., hydrolysis of cyano or amide groups) .
- Kinetic Analysis : Calculate degradation half-life using Arrhenius plots.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
